molecular formula C11H10ClNO5 B14892769 Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate

Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate

Cat. No.: B14892769
M. Wt: 271.65 g/mol
InChI Key: JIAMYYLLJPEXPD-UHFFFAOYSA-N
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Description

Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate is an organic compound with a complex structure that includes a nitro group, a chloro group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone . This reaction can be catalyzed by various bases such as sodium hydroxide, barium hydroxide, or even solid catalysts like alumina under microwave irradiation .

Industrial Production Methods

For industrial production, the synthesis process needs to be optimized for yield and purity. This often involves the use of high-purity reagents and controlled reaction conditions. The reaction mixture is typically stirred under microwave irradiation to increase the reaction rate and yield . After the reaction, the product is isolated and purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. These reactions can affect various biochemical pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chloro-3-nitrophenyl)-3-oxobutanoate
  • Methyl 4-(5-bromo-2-nitrophenyl)-3-oxobutanoate
  • Methyl 4-(5-chloro-2-methoxyphenyl)-3-oxobutanoate

Uniqueness

Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate is unique due to the presence of both a nitro group and a chloro group on the aromatic ring, which provides distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H10ClNO5

Molecular Weight

271.65 g/mol

IUPAC Name

methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate

InChI

InChI=1S/C11H10ClNO5/c1-18-11(15)6-9(14)5-7-4-8(12)2-3-10(7)13(16)17/h2-4H,5-6H2,1H3

InChI Key

JIAMYYLLJPEXPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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